![molecular formula C8H16N2O B3024240 (S)-N,N-dimethylpiperidine-3-carboxamide CAS No. 737760-99-5](/img/structure/B3024240.png)
(S)-N,N-dimethylpiperidine-3-carboxamide
Overview
Description
(S)-N,N-dimethylpiperidine-3-carboxamide, also known as S-DMPCC, is an organic compound with a molecular formula of C7H14N2O. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. S-DMPCC is a chiral molecule, meaning that it has two distinct stereoisomers, (R)-N,N-dimethylpiperidine-3-carboxamide and (S)-N,N-dimethylpiperidine-3-carboxamide. This molecule is used in many applications, ranging from chemical synthesis to drug development.
Scientific Research Applications
Catalysis and Asymmetric Synthesis
(S)-N,N-dimethylpiperidine-3-carboxamide: plays a crucial role in asymmetric synthesis due to its chiral nature. It serves as a ligand in transition metal-catalyzed reactions, enabling the formation of enantiomerically enriched products. Researchers have utilized DMPC in various catalytic processes, such as Suzuki-Miyaura cross-coupling reactions and asymmetric hydrogenations .
Medicinal Chemistry and Drug Development
a. Antiviral Agents: DMPC derivatives have shown promise as antiviral agents. Researchers explore their potential against RNA viruses, including influenza and HIV. The compound’s unique structural features contribute to its activity by interfering with viral replication .
b. Neurological Disorders: DMPC analogs have been investigated for their neuroprotective effects. They modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Biomedical Imaging and Probes
a. Fluorescent Probes: DMPC-based fluorescent probes are employed in cellular imaging and diagnostics. Their selective binding to specific biomolecules allows visualization of cellular processes and disease markers .
Materials Science and Nanotechnology
a. Surface-Functionalized Nanoparticles: Researchers have functionalized silica nanoparticles with DMPC to enhance their stability, biocompatibility, and drug-delivery capabilities. These modified nanoparticles find applications in drug delivery, environmental remediation, and wastewater treatment .
Organocatalysis and Green Chemistry
a. Organocatalysts: DMPC derivatives serve as efficient organocatalysts in various reactions, including Michael additions and aldol reactions. Their use promotes greener synthetic routes by avoiding toxic metals .
Chiral Separations and Analytical Chemistry
a. Chiral Stationary Phases: DMPC-based chiral stationary phases are employed in high-performance liquid chromatography (HPLC) for enantiomeric separations. These phases enable precise analysis of chiral compounds in pharmaceuticals, food, and environmental samples .
properties
IUPAC Name |
(3S)-N,N-dimethylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDFCJMDZZDKK-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N,N-dimethylpiperidine-3-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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